molecular formula C17H16ClN3O B10851122 N-(6-(2-chlorophenyl)-1H-indazol-3-yl)butyramide

N-(6-(2-chlorophenyl)-1H-indazol-3-yl)butyramide

Cat. No.: B10851122
M. Wt: 313.8 g/mol
InChI Key: WPJGFQOEGTUKTE-UHFFFAOYSA-N
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Description

N-(6-(2-chlorophenyl)-1H-indazol-3-yl)butyramide is a synthetic organic compound that belongs to the class of indazole derivatives Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-(2-chlorophenyl)-1H-indazol-3-yl)butyramide typically involves the reaction of 2-chlorobenzoyl chloride with 3-amino-1H-indazole in the presence of a base such as triethylamine. The resulting intermediate is then reacted with butyric anhydride to form the final product. The reaction conditions often include refluxing the mixture in an appropriate solvent such as dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(6-(2-chlorophenyl)-1H-indazol-3-yl)butyramide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted indazole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(6-(2-chlorophenyl)-1H-indazol-3-yl)butyramide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(6-(2-chlorophenyl)-1H-indazol-3-yl)butyramide is unique due to its specific indazole core structure, which imparts distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C17H16ClN3O

Molecular Weight

313.8 g/mol

IUPAC Name

N-[6-(2-chlorophenyl)-1H-indazol-3-yl]butanamide

InChI

InChI=1S/C17H16ClN3O/c1-2-5-16(22)19-17-13-9-8-11(10-15(13)20-21-17)12-6-3-4-7-14(12)18/h3-4,6-10H,2,5H2,1H3,(H2,19,20,21,22)

InChI Key

WPJGFQOEGTUKTE-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=NNC2=C1C=CC(=C2)C3=CC=CC=C3Cl

Origin of Product

United States

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